molecular formula C22H40BF4P2Rh- B1590018 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 213343-65-8

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No.: B1590018
CAS No.: 213343-65-8
M. Wt: 556.2 g/mol
InChI Key: LKVIVYCYPYTYSO-FZUZUFHQSA-N
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Description

1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is a unique organometallic complex widely used in various catalytic processes. Its robust structure and chiral properties make it an essential component in asymmetric synthesis, providing enantioselectivity in chemical reactions.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound can be synthesized through a reaction between 1,2-bis(dimethylphosphino)ethane and cyclooctadiene, in the presence of rhodium(I) precursors like rhodium chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

  • Industrial Production Methods: Industrially, the production is scaled by employing automated synthesizers that maintain stringent temperature and pressure controls, ensuring high purity and yield.

Chemical Reactions Analysis

  • Types of Reactions: This complex primarily undergoes catalytic reactions including hydrogenation, hydroformylation, and isomerization.

  • Common Reagents and Conditions: Typical reagents include hydrogen gas, carbon monoxide, and various substrates like alkenes and alkynes. Conditions often involve moderate temperatures and pressures to facilitate efficient catalysis.

  • Major Products Formed: The reactions typically yield products with high enantiomeric excess, crucial in the pharmaceutical and fine chemicals industries.

Scientific Research Applications

  • Chemistry: Utilized in asymmetric hydrogenation reactions, providing access to enantiomerically pure compounds. It is also employed in hydroformylation to produce aldehydes from alkenes.

  • Biology: Investigated for its potential in biosynthetic pathways, aiding in the formation of complex molecules that mimic natural products.

  • Medicine: Plays a role in the synthesis of chiral drugs, ensuring the production of safe and effective pharmaceuticals.

  • Industry: Widely used in the manufacture of fine chemicals, polymers, and agrochemicals due to its efficiency and selectivity in catalytic processes.

Mechanism of Action

The compound facilitates reactions by coordinating with substrates through its rhodium center. It stabilizes transition states and lowers the activation energy, enhancing reaction rates. The chiral phospholane ligands provide enantioselectivity, directing the formation of one enantiomer over the other. Key pathways involve oxidative addition, migratory insertion, and reductive elimination.

Comparison with Similar Compounds

  • 1,2-Bis(diphenylphosphino)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

  • 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

  • Uniqueness: The compound's specific chiral configuration [(2S,5S)-2,5-dimethylphospholano] provides unique enantioselectivity, making it superior in certain asymmetric syntheses compared to its analogs.

  • Hope this deep dive into 1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate sparks your curiosity! What else are you into these days?

    Properties

    CAS No.

    213343-65-8

    Molecular Formula

    C22H40BF4P2Rh-

    Molecular Weight

    556.2 g/mol

    IUPAC Name

    cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

    InChI

    InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/t11-,12-,13-,14-;;;/m0.../s1

    InChI Key

    LKVIVYCYPYTYSO-FZUZUFHQSA-N

    SMILES

    [B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]

    Isomeric SMILES

    [B-](F)(F)(F)F.C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.[Rh]

    Canonical SMILES

    [B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh]

    Pictograms

    Irritant

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
    Reactant of Route 2
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
    Reactant of Route 3
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
    Reactant of Route 4
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
    Reactant of Route 5
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
    Reactant of Route 6
    1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

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